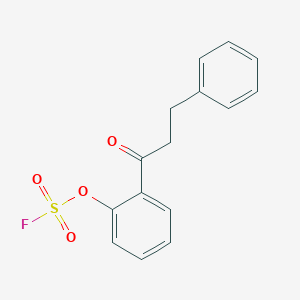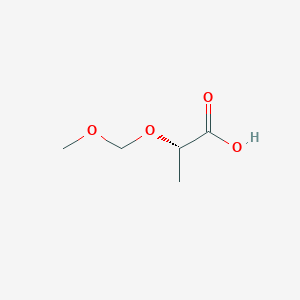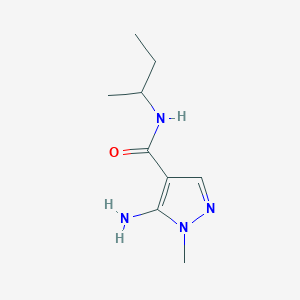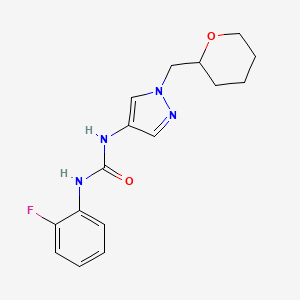
1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. The inhibition of BTK has been shown to be effective in treating various B cell-related disorders, including cancer and autoimmune diseases.
Scientific Research Applications
Hydrogel Development
One study describes the use of urea derivatives in the formation of hydrogels, highlighting how the rheology and morphology of these gels can be tuned by the identity of the anion. This research indicates the potential for using specific urea compounds in creating materials with desirable physical properties for various applications, such as in medical devices or as drug delivery systems (Lloyd & Steed, 2011).
Synthetic Cannabinoids
Another study focuses on the in vitro metabolism of synthetic cannabinoids, including a urea compound similar in complexity to the one . It discusses the metabolism of these substances and their stability under conditions mimicking smoking. This research is crucial for understanding the pharmacokinetics of synthetic cannabinoids and for developing analytical methods for their detection (Franz et al., 2017).
Anti-Cancer Research
A study on pyrazole compounds investigates their synthesis, electronic structure, and potential as anti-cancer agents. It includes computational docking analysis to predict how these compounds might interact with biological targets. This research is indicative of the potential therapeutic applications of urea and pyrazole derivatives in cancer treatment (Thomas et al., 2019).
Novel Chemical Reactions
Research into the light-induced tetrazole-quinone 1,3-dipolar cycloaddition process highlights the synthesis of pyrazole-fused quinones, showcasing the utility of certain urea compounds in facilitating green and efficient synthetic routes. This work contributes to the field of synthetic chemistry by offering insights into novel reaction mechanisms and providing efficient methods for synthesizing complex molecules (He et al., 2021).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUCGTQAEXOMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

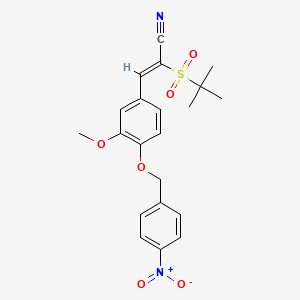
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
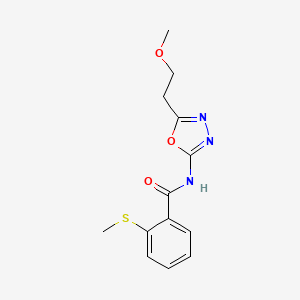
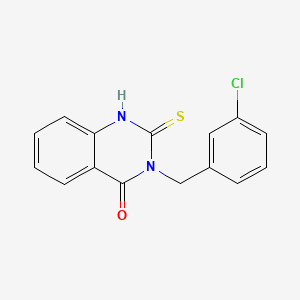
![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
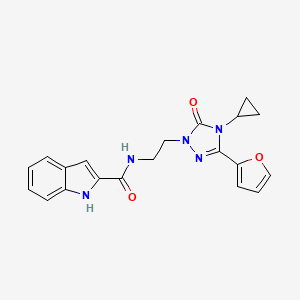
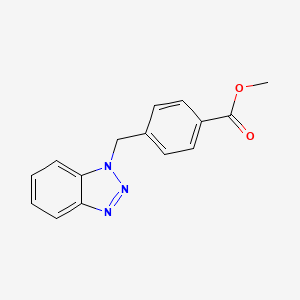
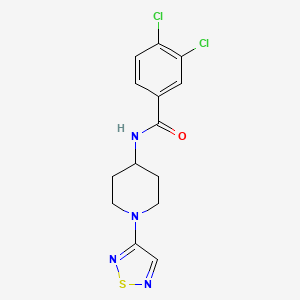
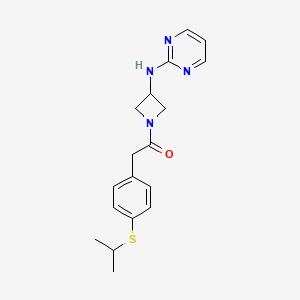
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
